molecular formula C15H16BrNOS B7515511 4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide

4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide

Cat. No. B7515511
M. Wt: 338.3 g/mol
InChI Key: LWAVHCACZDRBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is commonly used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In particular, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of certain enzymes involved in cancer progression, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and has a high purity level, making it suitable for use in various research studies. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in in vivo studies.

Future Directions

There are several future directions for research involving 4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide. One potential area of investigation is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, there is a need for more studies to investigate the potential toxicity of this compound and its safety profile in humans.

Synthesis Methods

The synthesis of 4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide involves a multi-step process that starts with the reaction of 4-bromo-2-nitroaniline with 2-methyl-1-thiophen-2-ylpropan-1-ol in the presence of a reducing agent such as tin (II) chloride. The resulting intermediate is then treated with benzoyl chloride to obtain the final product.

Scientific Research Applications

4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide is widely used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties in various in vitro and in vivo studies. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNOS/c1-10(2)14(13-4-3-9-19-13)17-15(18)11-5-7-12(16)8-6-11/h3-10,14H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAVHCACZDRBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CS1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-methyl-1-thiophen-2-ylpropyl)benzamide

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